![molecular formula C33H38N2O7 B2545905 5-[[9H-芴-9-甲氧羰基-[1-[(2-甲基丙烷-2-基)氧羰基]氮杂环戊烷-3-基]氨基]甲基]-2-甲基呋喃-3-羧酸 CAS No. 2137548-41-3](/img/structure/B2545905.png)
5-[[9H-芴-9-甲氧羰基-[1-[(2-甲基丙烷-2-基)氧羰基]氮杂环戊烷-3-基]氨基]甲基]-2-甲基呋喃-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to be a derivative of the fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The structure of the compound suggests that it is designed for the protection of amino groups during the synthesis of peptides or other organic molecules.
Synthesis Analysis
The synthesis of related Fmoc-protected compounds involves the use of isocyanates derived from Fmoc-amino acids. The process described in the first paper involves obtaining crystalline solids of carbamates, which are characterized by various spectroscopic methods and used as building blocks for further synthesis, such as the creation of dipeptidyl urea esters .
Molecular Structure Analysis
The molecular structure of Fmoc-protected compounds is characterized by the presence of the Fmoc group, which is a bulky, aromatic moiety that provides steric protection to the amino group. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, such as with triethylamine in dry pyridine .
Chemical Reactions Analysis
The Fmoc group is known for its utility in protecting hydroxy-groups during synthesis. It is compatible with a variety of other protecting groups and can be selectively removed without affecting other base-labile protecting groups . This selective deprotection is crucial in multi-step organic syntheses, particularly in the construction of complex molecules like peptides and nucleic acids.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, Fmoc-protected compounds generally exhibit solid-state crystallinity and are characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry. These properties are essential for confirming the identity and purity of the synthesized compounds .
科学研究应用
肽合成和保护基团
芴-9-甲氧羰基 (Fmoc) 基团广泛用作肽合成中氨基酸的保护基团。它提供的可逆保护对于合成具有“困难序列”的肽至关重要,有助于防止固相肽合成期间的链间缔合 (Johnson 等人,1993)。这种方法通过允许顺序添加氨基酸而无需不需要的副反应,促进了复杂肽结构的构建。
寡聚体和异羟肟酸的合成
源自神经氨酸的 Fmoc 保护的糖氨基酸已用于寡聚体的有效合成,证明了 Fmoc 基团在构建复杂有机分子中的多功能性 (Gregar & Gervay-Hague,2004)。此外,N-芴-9-甲氧羰基-N-烷基羟胺已用于合成结构多样的 N-取代异羟肟酸,突出了 Fmoc 化学在药物化学应用中的作用 (Mellor & Chan,1997)。
超分子化学和生物有机应用
Fmoc 氨基酸已被研究其自组装特性和在新型水凝胶剂、生物材料和治疗剂开发中的潜在应用。这些化合物的超分子和结构特征对于识别其在生物医学研究中的特性和应用至关重要 (Bojarska 等人,2020)。该研究全面总结了 Fmoc 氨基酸晶体结构中的非共价相互作用和超分子合成子模式,强调了它们在功能材料设计中的重要性。
在功能材料中的应用
Fmoc 部分固有的疏水性和芳香性促进了用 Fmoc 修饰的氨基酸和短肽中构建模块的缔合。此特性有利于细胞培养、生物模板化、光学、药物输送、催化、治疗和抗生素特性。Fmoc 修饰的氨基酸和肽的自组织提供了一种仿生方法来制造功能材料 (Tao 等人,2016)。
作用机制
未来方向
属性
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O7/c1-21-28(30(36)37)17-23(41-21)19-35(22-11-9-10-16-34(18-22)31(38)42-33(2,3)4)32(39)40-20-29-26-14-7-5-12-24(26)25-13-6-8-15-27(25)29/h5-8,12-15,17,22,29H,9-11,16,18-20H2,1-4H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZAMAFDLREUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C2CCCCN(C2)C(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)
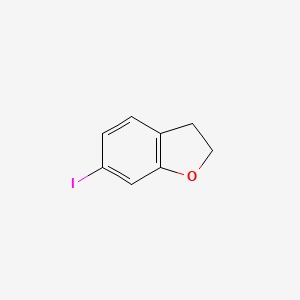
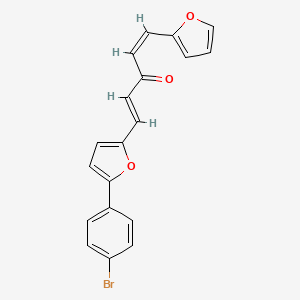
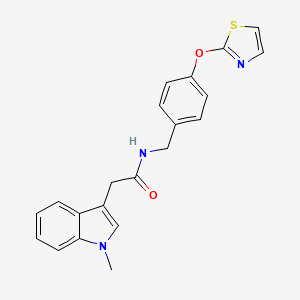
![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)

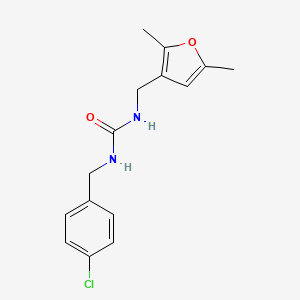
![3-(3-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545837.png)
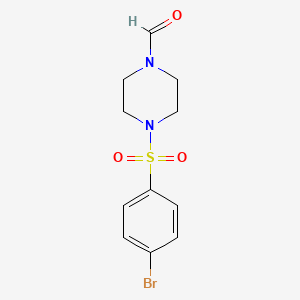

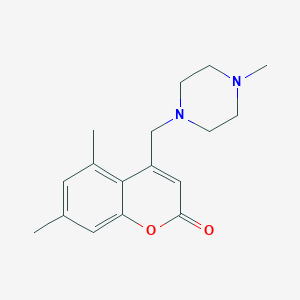
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B2545844.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)